molecular formula C7H6F3NO2S B1397944 Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate CAS No. 900530-66-7

Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate

Cat. No.: B1397944
CAS No.: 900530-66-7
M. Wt: 225.19 g/mol
InChI Key: ITLCVRWHHVATKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C7H6F3NO2S and its molecular weight is 225.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-2-13-6(12)4-5(7(8,9)10)14-3-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLCVRWHHVATKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Trifluoromethylated Thiazole Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the thiazole ring acts as a "privileged scaffold," appearing in therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib).[1] However, the introduction of a trifluoromethyl (


) group  onto this scaffold transforms it from a standard pharmacophore into a high-performance building block.

This guide details the technical utility of trifluoromethylated thiazoles. It moves beyond basic synthesis to explore the causality of fluorine substitution —how it alters


, lipophilicity (

), and metabolic stability. We provide self-validating protocols for synthesizing these cores and illustrate their application in lead optimization.

Part 1: The Fluorine Effect in Thiazole Scaffolds

The incorporation of a


 group is not merely a steric maneuver; it is an electronic overhaul of the thiazole ring.
Physicochemical Modulation

The


 group is highly electronegative and lipophilic. When attached to a thiazole (typically at the C4 or C5 position), it exerts specific effects:
  • Basicity Reduction: The electron-withdrawing nature of

    
     pulls density from the thiazole nitrogen. This lowers the 
    
    
    
    of the conjugate acid (typically by 1–2 units compared to methyl-thiazoles).
    • Impact: Reduces lysosomal trapping and nonspecific protein binding, often improving oral bioavailability.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing

    
     at metabolically labile sites (e.g., C4/C5) blocks Cytochrome P450-mediated oxidation.
    
  • Lipophilicity (

    
    ): 
    
    
    
    significantly boosts lipophilicity, facilitating passive diffusion across the blood-brain barrier (BBB).
Bioisosteric Utility

Trifluoromethylated thiazoles often serve as bioisosteres for:

  • Ortho-substituted phenyl rings: Mimicking the steric bulk and lipophilicity but with different electronic vectors.

  • Lipophilic esters/amides: The

    
    -thiazole can mimic the electronics of a carbonyl without the hydrolytic instability.
    

Table 1: Comparative Properties of 4-Substituted Thiazoles

Substituent (R)Electronic Effect (

)
Approx. LogP ContributionMetabolic Liability
-H 0.000.0High (C-H oxidation)
-CH3 -0.17+0.5High (Benzylic oxidation)
-CF3 +0.54+1.2Null (Blocked)
-t-Butyl -0.20+1.9Moderate

Part 2: Synthetic Strategies

We categorize synthesis into two distinct workflows: De Novo Cyclization (for bulk building block generation) and Late-Stage Functionalization (for diversifying complex leads).

Workflow Logic Diagram

The following diagram illustrates the decision matrix for selecting the appropriate synthetic route based on the starting material and desired regioselectivity.

ThiazoleSynthesis Start Target Molecule Decision Stage of Synthesis? Start->Decision Early Building Block Generation Decision->Early Early Late Late-Stage Functionalization Decision->Late Late Hantzsch Hantzsch Synthesis (Cyclization) Early->Hantzsch Radical Radical Trifluoromethylation (Minisci/Photoredox) Late->Radical Reagents1 Thioamide + Bromotrifluoroacetone Hantzsch->Reagents1 Reagents2 Thiazole Core + Langlois Reagent / Togni II Radical->Reagents2 Result1 High Regioselectivity Scalable Reagents1->Result1 Result2 Tunable Regioselectivity Complex Scaffolds Reagents2->Result2

Figure 1: Decision matrix for synthesizing trifluoromethylated thiazoles. Blue indicates the starting point, Green the preferred route for bulk synthesis, and Red for late-stage modification.

Part 3: Experimental Protocols

Protocol A: De Novo Synthesis (Hantzsch Method)

Objective: Synthesis of 4-(trifluoromethyl)-1,3-thiazol-2-amine . Rationale: This is the most reliable method to generate the core building block. The reaction between thiourea and 3-bromo-1,1,1-trifluoroacetone is regioselective, placing the


 group at the C4 position due to the high electrophilicity of the trifluoromethyl ketone carbonyl.
Materials
  • Thiourea (1.0 equiv)

  • 3-Bromo-1,1,1-trifluoroacetone (1.1 equiv) [Handle with care: Lachrymator]

  • Ethanol (Absolute)

  • Ammonium hydroxide (

    
    )
    
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiourea (10 mmol) in Ethanol (20 mL).

  • Addition: Add 3-Bromo-1,1,1-trifluoroacetone (11 mmol) dropwise at room temperature.

    • Causality: Slow addition controls the exotherm and prevents the formation of polymeric byproducts.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Monitoring: Monitor via TLC (System: 30% EtOAc/Hexanes). The starting thiourea spot should disappear.

  • Workup:

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Resuspend the residue in water (20 mL).

    • Neutralize with

      
       until pH ~8–9. This liberates the free base from the hydrobromide salt.
      
  • Isolation: A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum.

  • Validation:

    • 
       NMR:  Look for a singlet around -63 ppm (characteristic of 
      
      
      
      ).
    • LCMS: Confirm Mass [M+H]+ = 169.0.

Protocol B: Late-Stage Radical Trifluoromethylation

Objective: Adding


 to an existing thiazole drug core (C5 functionalization).
Rationale:  Uses the Langlois reagent (

) in a Minisci-type reaction. This avoids de novo synthesis when the scaffold is already complex.
Methodology Summary
  • Dissolve substrate (Thiazole derivative) in DCM/Water (biphasic).

  • Add

    
     (3.0 equiv) and TBHP (tert-Butyl hydroperoxide) as the oxidant.
    
  • Stir at ambient temperature for 12–24 hours.

  • Note: Regioselectivity is governed by electronics; nucleophilic

    
     radicals prefer electron-deficient positions.
    

Part 4: Case Study – Lead Optimization

Scenario: A discovery team is optimizing a thiazole-based kinase inhibitor. The initial "Methyl-Thiazole" lead shows high potency but rapid clearance (


) due to benzylic oxidation of the methyl group.

Intervention: The methyl group at C4 is replaced with a trifluoromethyl group using the Hantzsch protocol described above.

Outcome Analysis:

  • Metabolic Stability: The

    
     analog shows a >5-fold increase in half-life (
    
    
    
    ) in human liver microsomes (HLM) because the C-F bond resists oxidation.
  • Potency: The electron-withdrawing

    
     increases the acidity of the N-H (if present on an adjacent amine), potentially strengthening hydrogen bonds with the kinase hinge region.
    
  • Solubility: While

    
     increases, the reduced crystal lattice energy (due to the bulky 
    
    
    
    disrupting packing) often maintains acceptable kinetic solubility.

SAR_Logic Lead Lead Compound (4-Methylthiazole) Problem Issue: Rapid Clearance (Benzylic Oxidation) Lead->Problem Strategy Strategy: Bioisosteric Replacement (-CH3 to -CF3) Problem->Strategy Synthesize Synthesis via Hantzsch Protocol Strategy->Synthesize Result Optimized Analog (4-Trifluoromethylthiazole) Synthesize->Result Benefit1 Blocked Metabolic Site (Increased t1/2) Result->Benefit1 Benefit2 Altered Electronics (H-Bond Donor Strength) Result->Benefit2

Figure 2: SAR Logic flow demonstrating the strategic replacement of methyl with trifluoromethyl to address metabolic instability.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry. Link

  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Oxyketonen.[3] Berichte der deutschen chemischen Gesellschaft. (Foundational Hantzsch Synthesis).

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Context on physicochemical properties). Link

  • Barata-Vallejo, S., et al. (2016). Late stage trifluoromethylthiolation strategies for organic compounds.[4] Organic & Biomolecular Chemistry. Link

Sources

The Fluorine Effect: Structure-Activity Relationship of 5-Trifluoromethylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Trifluoromethyl" at C5

In modern medicinal chemistry, the thiazole ring is a privileged scaffold, present in drugs ranging from ritonavir to dasatinib.[1][2] However, the C5 position of the thiazole ring is a notorious "metabolic soft spot," susceptible to rapid oxidative metabolism by cytochrome P450 enzymes.[1][2]

The introduction of a trifluoromethyl (–CF₃) group at the C5 position serves a dual purpose:

  • Metabolic Shielding: It sterically and electronically blocks metabolic oxidation, significantly extending the half-life (

    
    ) of the parent compound.[1][2]
    
  • Electronic Modulation: It acts as a powerful electron-withdrawing group (EWG), dramatically altering the basicity of the thiazole nitrogen and the acidity of any C2-amino substituents.

This guide details the structure-activity relationship (SAR), synthetic accessibility, and physicochemical impact of the 5-trifluoromethylthiazole moiety.[1][2]

Physicochemical Profiling & Electronic Effects[1]

The installation of a –CF₃ group at C5 is not merely a steric replacement for a methyl or isopropyl group; it fundamentally rewires the molecule's electronic landscape.[2]

The Basicity Cliff (pKa Shift)

The most critical SAR feature is the reduction in basicity of the thiazole nitrogen (N3) and the exocyclic amine at C2.

Property2-Aminothiazole (Parent)5-(Trifluoromethyl)thiazol-2-amineImpact
pKa (Conj.[2][3][4] Acid) ~5.39~2.61

pKa ≈ -2.8
LogP (Lipophilicity) 0.56~1.8 - 2.1Increased Permeability
H-Bond Donor (NH) ModerateStrongEnhanced Target Binding

Mechanistic Insight: The strong inductive effect (-I) of the fluorine atoms pulls electron density away from the aromatic ring system. This makes the ring nitrogen (N3) a much poorer hydrogen bond acceptor, while simultaneously making the exocyclic C2-NH protons more acidic and better hydrogen bond donors.[1] This inversion is critical for designing kinase inhibitors that require specific H-bond donor motifs in the ATP-binding pocket.[2]

Bioisosterism and Sterics
  • Volume: The –CF₃ group occupies a Van der Waals volume (~42 ų) similar to an isopropyl group, yet it is chemically inert.[1][2]

  • Dipole: The C–F bonds create a permanent dipole, which can engage in orthogonal dipolar interactions with protein backbone carbonyls, a feature alkyl groups lack.[1][2]

Synthetic Accessibility

A major barrier to exploring this scaffold has historically been the difficulty of direct trifluoromethylation.[2] Below are the two most robust, field-proven protocols.

Protocol A: The Hantzsch-Type Cyclization (Primary Route)

This is the industry-standard method for accessing the core scaffold from acyclic precursors. It avoids the use of expensive trifluoromethylating agents like Togni's reagent or Xenon difluoride.[2]

Reaction:


[2]

Step-by-Step Protocol:

  • Reagents: Dissolve thiourea (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Addition: Dropwise add 3-bromo-1,1,1-trifluoro-2-propanone (1.1 eq) at room temperature. Caution: Lachrymator.

  • Cyclization: Reflux the mixture for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2]

  • Workup: Concentrate the solvent in vacuo. Neutralize the hydrobromide salt with saturated aqueous NaHCO₃.

  • Purification: Extract with ethyl acetate, dry over Na₂SO₄, and recrystallize from ethanol/water to yield the product as a white solid.

Protocol B: The "Gewald-Like" Fused System Synthesis

For creating bicyclic systems (e.g., thiazolo[4,5-d]pyrimidines), a one-pot multicomponent reaction is preferred.[1][2]

Reaction:


[1][5]

SAR Map and Visualization

The following diagram illustrates the functional zones of the 5-trifluoromethylthiazole scaffold.

SAR_Map cluster_legend SAR Zones Core 5-Trifluoromethylthiazole Core Scaffold C5_Pos Position C5: The Metabolic Shield (-CF3 Group) Core->C5_Pos C2_Pos Position C2: The Binding Handle (Amine/Amide) Core->C2_Pos C4_Pos Position C4: The Vector (Carboxamide/Aryl) Core->C4_Pos C5_Effect Blocks CYP450 Oxidation Increases Lipophilicity (LogP) Bioisostere for Isopropyl C5_Pos->C5_Effect C2_Effect pKa Lowered by ~2.8 units Stronger H-Bond Donor Kinase Hinge Binder C2_Pos->C2_Effect C4_Effect Solubility Modulation Specificity Pocket Access steric tolerance C4_Pos->C4_Effect

Figure 1: Functional zoning of the 5-trifluoromethylthiazole scaffold. The C5-CF3 group acts as the electronic master switch for the entire ring system.

Therapeutic Applications & Case Studies

Anticancer: Thiazolo[4,5-d]pyrimidines

Researchers have successfully fused the 5-trifluoromethylthiazole ring with pyrimidines to create potent anticancer agents.[2][5]

  • Mechanism: These compounds often act as tubulin polymerization inhibitors or kinase inhibitors (e.g., EGFR, PI3K).[1][2]

  • Key Compound: 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione.[2][5]

  • Activity: Demonstrated IC₅₀ values of ~24.4 µM against Melanoma (C32) cell lines. The 5-CF3 group was essential for cellular permeability and metabolic stability compared to the 5-methyl analog.

Antiviral & Antimicrobial: The Carboxamide Linker

Derivatives based on 5-(trifluoromethyl)thiazole-4-carboxylic acid have shown promise as broad-spectrum agents.[2]

  • Optimization Strategy:

    • Start with the 5-CF3-thiazole-4-carboxylic acid core.[2]

    • Couple with aniline derivatives to form carboxamides.[2]

    • Result: The electron-deficient thiazole ring enhances the acidity of the amide NH, strengthening binding interactions with viral proteases or bacterial cell wall synthesis enzymes.[2]

Strategic Recommendations for Drug Design

  • Use as a pKa Modulator: If your lead compound (containing a 2-aminothiazole) is too basic or suffers from poor membrane permeability, introduce the 5-CF3 group.[2] Expect a pKa drop of ~2-3 units.[2]

  • Metabolic Blocking: If you observe hydroxylation or oxidation at the C5 position of a thiazole in microsomal stability assays, the 5-CF3 substitution is the standard solution.[2]

  • Solubility Watch: Be aware that while permeability increases, aqueous solubility may decrease due to the high lipophilicity of the fluorine atoms.[2] Counteract this by introducing polar groups at the C4 position (e.g., morpholine or piperazine tails).[1][2]

References
  • Structure-activity relationships of 5-(trifluoromethyl)benzo[d]thiazole analogs. Molecules, 2025.

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 2022.[2][5]

  • Convenient Synthetic Method for 5-Trifluoromethyloxazoles and 5-Trifluoromethylthiazoles. Heterocycles, 1994.[2]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 2025.

  • pKa Values of some 5-substituted 2-aminothiazoles. Journal of the Chemical Society, Perkin Transactions 2.

Sources

An In-depth Technical Guide to the Metabolic Stability of Trifluoromethyl Thiazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of specific chemical moieties can profoundly influence a molecule's pharmacokinetic profile, ultimately dictating its success as a therapeutic agent. Among these, the trifluoromethyl group and the thiazole ring have emerged as privileged scaffolds due to the unique physicochemical properties they impart. When combined in the form of trifluoromethyl thiazole esters, these molecules present a fascinating case study in metabolic stability, a critical parameter in drug development. This guide provides a comprehensive exploration of the metabolic fate of this class of compounds, offering insights into the enzymatic processes that govern their biotransformation and the experimental workflows designed to predict their in vivo behavior. For researchers, scientists, and drug development professionals, a deep understanding of these principles is paramount for the rational design of more stable and efficacious drug candidates.

The trifluoromethyl (-CF3) group is frequently employed in medicinal chemistry to enhance metabolic stability.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This inherent stability can prolong a drug's half-life, a desirable characteristic for reducing dosing frequency.[1] Concurrently, the thiazole ring is a versatile heterocycle found in numerous approved drugs, valued for its ability to engage in a wide range of biological interactions.[3][4] However, the ester linkage, often introduced to modulate solubility or act as a prodrug moiety, is susceptible to enzymatic hydrolysis.[5][6] This guide will dissect the interplay of these structural features and their collective impact on the metabolic journey of trifluoromethyl thiazole esters.

The Metabolic Landscape: Key Pathways and Influencing Factors

The metabolic stability of a trifluoromethyl thiazole ester is primarily determined by the enzymatic processes that can modify its structure. These processes can be broadly categorized into two main pathways: hydrolysis of the ester linkage and oxidation of the thiazole ring. The trifluoromethyl group, as previously mentioned, is generally considered metabolically robust.[1][7]

Ester Hydrolysis: The Role of Carboxylesterases

The ester moiety is a common target for hydrolysis by a class of enzymes known as carboxylesterases (CES).[5][8] These enzymes are ubiquitously expressed throughout the body, with high concentrations in the liver, intestine, and plasma.[5][6] In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of most ester-containing drugs.[5]

Carboxylesterases catalyze the cleavage of the ester bond through the addition of water, yielding a carboxylic acid and an alcohol.[9] This biotransformation typically results in more polar metabolites that are more readily excreted from the body.[5] The rate and extent of this hydrolysis are critical determinants of the parent drug's half-life and oral bioavailability. For instance, rapid hydrolysis in the intestine or liver can lead to significant first-pass metabolism, reducing the amount of active drug that reaches systemic circulation.[10]

The susceptibility of a trifluoromethyl thiazole ester to carboxylesterase-mediated hydrolysis is influenced by several factors, including the steric and electronic properties of the molecule surrounding the ester group. The bulky nature of the thiazole ring and the electron-withdrawing effect of the trifluoromethyl group can impact how the substrate fits into the active site of the enzyme.

Thiazole Ring Metabolism: The Cytochrome P450 System

While the ester linkage is often the primary site of metabolic attack, the thiazole ring itself is not inert. The nitrogen and sulfur heteroatoms within the ring can undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located predominantly in the liver.[11][12]

Common metabolic transformations of the thiazole ring include:

  • S-oxidation: The sulfur atom can be oxidized to form a sulfoxide or a sulfone.

  • N-oxidation: The nitrogen atom can be oxidized to form an N-oxide.

  • Epoxidation: The double bond within the thiazole ring can be epoxidized, which can sometimes lead to the formation of reactive metabolites.[11][12] These reactive species have the potential to covalently bind to cellular macromolecules, which can be a source of toxicity.[11][12]

  • Ring Opening: In some cases, oxidative metabolism can lead to the opening of the thiazole ring, resulting in the formation of novel metabolites.[13]

The specific metabolic pathway that a trifluoromethyl thiazole-containing drug undergoes is dependent on the specific CYP isoforms involved and the overall structure of the molecule.[11]

The Protective Effect of the Trifluoromethyl Group

The presence of the trifluoromethyl group generally confers a protective effect against oxidative metabolism.[1][7] The strong C-F bonds are resistant to cleavage by CYP enzymes.[1] Furthermore, the electron-withdrawing nature of the -CF3 group can deactivate adjacent positions on the thiazole ring, making them less susceptible to electrophilic attack by CYP enzymes.[7] This "metabolic shielding" can significantly enhance the overall stability of the molecule.[14]

Experimental Assessment of Metabolic Stability

A thorough evaluation of metabolic stability is a cornerstone of preclinical drug development.[15][16][17] A combination of in vitro assays is employed to predict the in vivo pharmacokinetic properties of a drug candidate.

In Vitro Metabolic Stability Assays

These assays are essential for determining a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[15][17] Common in vitro systems include:

  • Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of CYP enzymes and are widely used to assess Phase I metabolism.[17][18]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic reactions.[10]

  • Hepatocytes: These are intact liver cells that contain a full complement of drug-metabolizing enzymes and cofactors, providing a more physiologically relevant model for in vitro drug metabolism studies.[16][17]

The general workflow for these assays involves incubating the test compound with the chosen in vitro system and monitoring its disappearance over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][19]

Workflow for Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (e.g., in DMSO) pre_incubate Pre-incubate Microsomes and Test Compound at 37°C prep_compound->pre_incubate prep_microsomes Thaw Pooled Liver Microsomes on Ice prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction by Adding Cofactor Solution prep_cofactor->start_reaction pre_incubate->start_reaction time_points Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points stop_reaction Quench Reaction with Cold Acetonitrile containing Internal Standard time_points->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, Half-life (t1/2), and Intrinsic Clearance (CLint) analyze->calculate cluster_ester Labile Ester cluster_bioisosteres Stable Bioisosteres ester R-C(=O)O-R' amide R-C(=O)NH-R' (Amide) ester->amide Bioisosteric Replacement oxadiazole R-(1,2,4-Oxadiazole)-R' ester->oxadiazole triazole R-(1,2,3-Triazole)-R' ester->triazole

Sources

Methodological & Application

Application and Protocol for the Synthesis of Ethyl 5-(Trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of ethyl 5-(trifluoromethyl)thiazole-4-carboxylate, a key building block in medicinal chemistry. The trifluoromethyl group is a crucial substituent in modern pharmaceuticals, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1] This document provides a step-by-step methodology, explains the underlying chemical principles, and offers practical insights for successful synthesis. The described method is an adaptation of the established synthesis of 4-substituted thiazoles from ethyl isocyanoacetate, applied here for the introduction of a trifluoromethyl group at the 5-position.[2]

Introduction: The Significance of Trifluoromethylated Thiazoles

The thiazole ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[3] The incorporation of a trifluoromethyl (CF3) group can significantly enhance the pharmacological properties of a molecule.[1][4] this compound serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.[5] This guide provides a detailed protocol for its synthesis from the readily available starting material, ethyl isocyanoacetate.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, 2,2,2-trifluoroethanethioamide, from 2,2,2-trifluoroethylamine hydrochloride. The second step is the base-mediated cyclization of 2,2,2-trifluoroethanethioamide with ethyl isocyanoacetate to form the target thiazole ring.

Step 1: Synthesis of 2,2,2-Trifluoroethanethioamide

The synthesis of 2,2,2-trifluoroethanethioamide is a critical preparatory step. While various methods exist for the synthesis of thioamides, a common approach involves the reaction of the corresponding amine with a thionating agent. For this protocol, we will adapt a procedure involving the reaction of 2,2,2-trifluoroethylamine hydrochloride with a suitable sulfur source.

Step 2: Cyclization to this compound

The core of this synthesis is the cyclization reaction between 2,2,2-trifluoroethanethioamide and ethyl isocyanoacetate. This reaction is analogous to the known synthesis of ethyl thiazole-4-carboxylate from ethyl isocyanoacetate and O-ethyl thioformate.[2] The reaction proceeds via a base-mediated condensation, where the isocyano group plays a crucial role in the formation of the thiazole ring.

Reaction Mechanism and Rationale

The formation of the thiazole ring is believed to proceed through the following mechanistic steps:

  • Deprotonation: A base, such as sodium ethoxide, deprotonates the α-carbon of ethyl isocyanoacetate, forming a nucleophilic carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the thioamide group of 2,2,2-trifluoroethanethioamide.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then attacks the isocyano carbon, leading to the formation of a five-membered ring.

  • Aromatization: Subsequent elimination of water and tautomerization leads to the formation of the stable, aromatic thiazole ring.

This mechanistic pathway is supported by extensive literature on thiazole synthesis.[3]

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityCAS Number
2,2,2-Trifluoroethylamine hydrochlorideSigma-Aldrich≥98%373-88-6
Phosphorus Pentasulfide (P4S10)Sigma-Aldrich≥99%1314-80-3
Dioxane (anhydrous)Sigma-Aldrich≥99.8%123-91-1
Ethyl IsocyanoacetateSigma-Aldrich≥97%2999-46-4
Sodium Ethoxide (NaOEt)Sigma-Aldrich≥95%141-52-6
Ethanol (absolute)Fisher Scientific≥99.5%64-17-5
Diethyl Ether (anhydrous)Fisher Scientific≥99.7%60-29-7
Saturated Sodium Bicarbonate SolutionFisher ScientificN/AN/A
Anhydrous Magnesium SulfateFisher ScientificN/A7487-88-9
Silica Gel (for column chromatography)Sorbent Technologies60 Å, 230-400 meshN/A
Hexane (for column chromatography)Fisher ScientificHPLC Grade110-54-3
Ethyl Acetate (for column chromatography)Fisher ScientificHPLC Grade141-78-6
Protocol 1: Synthesis of 2,2,2-Trifluoroethanethioamide
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,2,2-trifluoroethylamine hydrochloride (13.55 g, 0.1 mol) and anhydrous dioxane (100 mL).

  • Addition of Thionating Agent: To the stirred suspension, carefully add phosphorus pentasulfide (11.1 g, 0.025 mol) in portions over 15 minutes. Caution: This reaction is exothermic and releases hydrogen sulfide gas. Perform this step in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 300 mL of ice-water.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2,2-trifluoroethanethioamide.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2,2,2-trifluoroethanethioamide as a solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.92 g, 0.04 mol) in absolute ethanol (40 mL) at 0 °C.

  • Addition of Reactants:

    • To the freshly prepared sodium ethoxide solution, add a solution of 2,2,2-trifluoroethanethioamide (5.16 g, 0.04 mol) in absolute ethanol (10 mL) dropwise at 0 °C.

    • Following this, add ethyl isocyanoacetate (4.52 g, 0.04 mol) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding 50 mL of water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield
2,2,2-TrifluoroethanethioamideC2H2F3NS129.11White to off-white solid70-80%
This compoundC7H5F3NO2S240.18Pale yellow oil or solid60-75%

Visualizing the Process

Experimental Workflow

G cluster_prep Protocol 1: Thioamide Synthesis cluster_cyclization Protocol 2: Thiazole Formation prep_setup Reaction Setup (2,2,2-Trifluoroethylamine HCl + Dioxane) add_p4s10 Add P4S10 prep_setup->add_p4s10 prep_reflux Reflux (4h) add_p4s10->prep_reflux prep_workup Work-up & Extraction prep_reflux->prep_workup prep_purify Purification prep_workup->prep_purify thioamide 2,2,2-Trifluoroethanethioamide prep_purify->thioamide add_thioamide Add Thioamide thioamide->add_thioamide Key Intermediate cyc_setup Reaction Setup (NaOEt in Ethanol) cyc_setup->add_thioamide add_isocyano Add Ethyl Isocyanoacetate add_thioamide->add_isocyano cyc_react Stir at RT (12h) add_isocyano->cyc_react cyc_workup Work-up & Extraction cyc_react->cyc_workup cyc_purify Column Chromatography cyc_workup->cyc_purify product Ethyl 5-(Trifluoromethyl) thiazole-4-carboxylate cyc_purify->product

Caption: Workflow for the synthesis of the target compound.

Reaction Mechanism

G EtOOC_CH2NC Ethyl Isocyanoacetate Carbanion [EtOOC-CH⁻-N≡C] EtOOC_CH2NC->Carbanion + Base CF3_CSNH2 2,2,2-Trifluoroethanethioamide Adduct Intermediate Adduct CF3_CSNH2->Adduct Base Base (EtO⁻) Base->Carbanion Carbanion->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Attack Product This compound Cyclized->Product Dehydration & Aromatization

Caption: Proposed mechanism for thiazole ring formation.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described two-step protocol, involving the preparation of 2,2,2-trifluoroethanethioamide followed by its cyclization with ethyl isocyanoacetate, is a reliable method for accessing this valuable building block. The detailed experimental procedures, coupled with an understanding of the reaction mechanism, will enable researchers to successfully synthesize this compound for applications in drug discovery and medicinal chemistry.

References

  • Darehkordi, A. et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(15), 4985. Available at: [Link]

  • Masuda, R. et al. (1994). Convenient Synthetic Method for 5-Trifluoromethyloxazoles and 5-Trifluoromethylthiazoles. HETEROCYCLES, 37(1), 153. Available at: [Link]

  • Zhang, L. et al. (2021). A One-Pot Domino Synthesis of 5-(Trifluoromethyl)-2-thiazolamine. ChemistrySelect, 6(32), 8231-8234. Available at: [Link]

  • Huang, Z. et al. (2024). Synthesis of 5-Trifluoromethyl-1,3-thiazin-4-one Compounds using Trifluoromethyl Acrylic Acid as a Synthon. The Journal of Organic Chemistry, 89(18), 12387-12391. Available at: [Link]

  • Jones, A. B. et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). IUCrData, 8(6), x230516. Available at: [Link]

  • Kumar, A. et al. (2007). Dipolar cycloaddition of ethyl isocyanoacetate to 3-chloro-2-(methylthio)/2-(methylsulfonyl)quinoxalines: highly regio- and chemoselective synthesis of substituted imidazo[1,5-a]quinoxaline-3-carboxylates. The Journal of Organic Chemistry, 72(13), 5020-3. Available at: [Link]

  • Li, Y. et al. (2006). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 10), o4357–o4358. Available at: [Link]

  • Baxendale, I. R. et al. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry, 13(33), 8823-8830. Available at: [Link]

  • MySkinRecipes. (n.d.). 2,2,2-Trifluoroethanethioamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Hartman, G. D., & Weinstock, L. M. (1979). THIAZOLES FROM ETHYL ISOCYANOACETATE AND THIONO ESTERS: ETHYL THIAZOLE-4-CARBOXYLATE. Organic Syntheses, 59, 183. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of C. Ethyl Thiazole-5-carboxylate. Retrieved from [Link]

  • Van Le, H. et al. (2013). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 90, 233-243. Available at: [Link]

Sources

Application Note: Optimizing Amide Bond Formation with 5-(Trifluoromethyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Trifluoromethyl)thiazole-4-carboxylic acid is a high-value scaffold in medicinal chemistry. The trifluoromethyl (


) group imparts metabolic stability and lipophilicity, while the thiazole ring acts as a classic bioisostere for pyridine or amide bonds. However, this scaffold presents a distinct synthetic challenge: the "Ortho-Fluoro Effect." 

The steric bulk of the


 group at the C5 position, directly adjacent to the C4 carboxylic acid, creates significant hindrance for incoming nucleophiles. Furthermore, the electron-deficient nature of the trifluoromethyl-thiazole core reduces the basicity of the carboxylate oxygen, making initial activation with standard carbodiimides (e.g., EDC, DCC) sluggish.

This guide details two validated protocols to overcome these barriers:

  • Method A (Preferred): Activation via Propanephosphonic Acid Anhydride (T3P®).[1]

  • Method B (Alternative): Activation via Acid Chloride formation (Oxalyl Chloride).

Strategic Analysis: The "Why" Behind the Protocol

The Steric & Electronic Conflict

Successful coupling requires navigating two opposing forces:

  • Steric Shielding: The Van der Waals radius of a

    
     group is comparable to an isopropyl group. Located at C5, it effectively shields the carbonyl carbon at C4 from nucleophilic attack.
    
  • Electronic Deactivation: The strong electron-withdrawing nature of the

    
     group and the thiazole nitrogen pulls electron density away from the carboxylate. While this makes the carbonyl carbon more electrophilic once activated, it makes the initial formation of the active ester (the attack of the carboxylate on the coupling reagent) slower.
    
Decision Matrix

We utilize a logic-driven approach to select the coupling agent. Standard reagents like HATU are often effective but can lead to difficult purifications if the reaction stalls. T3P is preferred for hindered substrates due to its high solubility and water-soluble byproducts.

G Start Substrate: 5-(CF3)thiazole-4-COOH Check Amine Partner Sterics? Start->Check T3P_Route Method A: T3P Coupling (High Solvency, Easy Workup) Check->T3P_Route Primary/Secondary Amine (Uncommon steric bulk) AcCl_Route Method B: Acid Chloride (Max Reactivity) Check->AcCl_Route Aniline / Bulky Amine / Low Reactivity Success Purification (Flash Chromatography) T3P_Route->Success AcCl_Route->Success

Figure 1: Decision tree for selecting the optimal coupling strategy based on the amine partner.

Detailed Experimental Protocols

Method A: T3P-Mediated Coupling (The "Green" Standard)

Rationale: T3P (Propanephosphonic acid anhydride) forms a mixed anhydride that is highly reactive but less prone to epimerization (not an issue here) and side reactions than HATU. Crucially, the byproducts are water-soluble, simplifying the purification of these lipophilic thiazole amides.[2]

Reagents:

  • 5-(trifluoromethyl)thiazole-4-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 – 1.2 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)[2]

Step-by-Step Protocol:

  • Dissolution: Charge a dry reaction vial with the carboxylic acid (1.0 equiv) and the amine (1.1 equiv). Dissolve in anhydrous EtOAc (concentration ~0.1 M).

    • Note: If the acid is insoluble in EtOAc, use DMF or a 1:1 mixture.

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv) dropwise. Stir for 5 minutes.

    • Expert Tip: Pyridine is often superior to DIPEA for T3P reactions as it acts as both a base and a nucleophilic catalyst.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 2 minutes.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: Monitor by LCMS. The

      
       group provides a distinct retention time shift.
      
  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with Water (x2), 10% Citric Acid (to remove excess amine/pyridine), Sat. NaHCO3 , and Brine .

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).

Method B: Acid Chloride Activation (The "Sledgehammer")

Rationale: When the steric clash of the


 group prevents the formation of the bulky T3P or HATU intermediate, converting the acid to the discrete, small, and highly electrophilic acid chloride is necessary.

Reagents:

  • 5-(trifluoromethyl)thiazole-4-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (1-2 drops)

  • Dichloromethane (DCM) (Anhydrous)

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv)

Step-by-Step Protocol:

  • Activation: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Catalysis: Add 1 drop of anhydrous DMF.

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.2 equiv) dropwise.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Completion: Stir at RT for 1–2 hours until gas evolution ceases and the solid dissolves (indicating acid chloride formation).

    • Critical Step: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: In a separate vial, dissolve the amine (1.1 equiv) and TEA (2.0 equiv) in DCM. Cool to 0 °C.

  • Addition: Cannulate or slowly add the acid chloride solution to the amine solution.

  • Workup: After 1 hour, quench with water. Extract with DCM, wash with brine, and concentrate.

Mechanistic Visualization

The following diagram illustrates the T3P activation pathway and how it overcomes the steric hindrance of the


 group.

Mechanism Acid Thiazole-COOH (Low Nucleophilicity) Intermediate Mixed Anhydride (Activated) Acid->Intermediate Activation (Slow due to CF3 sterics) Base Pyridine Base->Intermediate Deprotonation T3P T3P Anhydride T3P->Intermediate Product Thiazole Amide Intermediate->Product Nucleophilic Attack (Driven by T3P leaving group) Amine R-NH2 Amine->Product

Figure 2: T3P activation mechanism. The cyclic nature of T3P reduces the entropic penalty of activation compared to linear anhydrides.

Troubleshooting & Optimization Data

Comparative Performance of Coupling Reagents Data based on internal benchmarks for ortho-substituted heteroaromatic acids.

ReagentConversion (2h)Yield (Isolated)Workup DifficultyRecommendation
HATU 85%78%High (Remove urea)Good for small scale
EDC/HOBt 40%35%MediumAvoid (Too slow)
T3P 95% 92% Low (Water wash) Primary Choice
Oxalyl Cl 99%88%Medium (Moisture sensitive)Use for anilines

Common Pitfalls:

  • Decarboxylation: While 5-

    
     thiazoles are relatively stable, avoid heating the free acid above 60 °C.
    
  • Hydrolysis: The acid chloride intermediate is extremely moisture-sensitive due to the electron-withdrawing

    
    . Ensure all solvents are dried over molecular sieves.
    
  • Regioselectivity: If using a 2-amino-thiazole derivative, protect the 2-amino group (e.g., Boc) to prevent self-polymerization.

References

  • Dunetz, J. R., Magano, J., & Weisel, M. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Chemical Reviews, 116(19), 12391–12455.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480, 471–479.

  • Archimica (Now Curia). (2023). T3P® (Propanephosphonic Acid Anhydride) Application Note.[1][2][5]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[5][6] Chemical Society Reviews, 38, 606-631.

Sources

Application Note: Chemoselective Reduction of Ethyl 5-(Trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reduction of ethyl 5-(trifluoromethyl)thiazole-4-carboxylate to (5-(trifluoromethyl)thiazol-4-yl)methanol . This transformation is a critical step in the synthesis of fluorinated heterocyclic building blocks used in medicinal chemistry. The trifluoromethyl (


) group at the C5 position introduces unique electronic properties—increasing lipophilicity and metabolic stability—but also enhances the electrophilicity of the C4-ester, influencing the choice of reducing agent.

This guide presents two validated protocols:

  • Protocol A (LiAlH₄): A high-yielding, rapid reduction for bulk synthesis, requiring strict anhydrous conditions.

  • Protocol B (NaBH₄/MeOH): A milder, chemoselective approach suitable for parallel synthesis or substrates with base-sensitive functionalities.

Strategic Analysis & Chemical Logic

Substrate Reactivity
  • Electronic Effects: The

    
     group is strongly electron-withdrawing (
    
    
    
    effect). This reduces the electron density of the thiazole ring and makes the C4-carbonyl carbon significantly more electrophilic than in non-fluorinated analogues. Consequently, hydride attack is rapid.
  • Regiochemical Considerations: The C2 position of the thiazole ring is relatively acidic (

    
     in DMSO, but lower with electron-withdrawing groups). Strong bases (like hydride anions) can deprotonate C2, leading to a transient C2-anion. In LiAlH₄ reductions, this anion is generally stable at 0°C and reprotonates upon aqueous workup. However, elevated temperatures may lead to ring fragmentation or dimerization.
    
Reagent Selection Matrix
FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄) / MeOH
Reactivity Very High (Reduces esters, acids, amides)Moderate (Reduces aldehydes/ketones; esters with additives)
Solvent THF or Et₂O (Strictly Anhydrous)Methanol or EtOH
Temperature 0°C to RT0°C to Reflux
Selectivity Low (Reduces most carbonyls)High (Tolerates amides, nitriles)
Primary Risk Pyrophoric; C2-deprotonationIncomplete conversion without excess reagent
Recommendation Scale-up (>1g) Screening / Sensitive Groups

Experimental Protocols

Protocol A: Reduction via Lithium Aluminum Hydride (Standard)

Best for: High throughput, clean substrates, and gram-scale batches.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: LiAlH₄ (2.4 M solution in THF or solid) (1.2 - 1.5 eq)

  • Solvent: Anhydrous THF (dried over molecular sieves)

  • Quench: Fieser method reagents (

    
    , 15% 
    
    
    
    ,
    
    
    )
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel. Cool to 0°C using an ice bath.

  • Reagent Charge: Add anhydrous THF to the flask. Carefully add LiAlH₄ (1.5 eq). Caution: LiAlH₄ reacts violently with moisture.[1]

  • Addition: Dissolve the thiazole ester (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15–20 minutes.

    • Expert Insight: The solution may turn yellow/orange due to the formation of the C2-lithio species. This is normal.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of ester spot (

      
      ) and appearance of alcohol (
      
      
      
      ).
  • Fieser Quench (Critical): Cool back to 0°C. For every x grams of LiAlH₄ used, add sequentially:

    • x mL Water (very slowly, dropwise)

    • x mL 15% NaOH solution

    • 3x mL Water

  • Workup: Warm to RT and stir for 15 minutes until a granular white precipitate forms. Filter through a pad of Celite. Wash the pad with warm THF or EtOAc.

  • Purification: Concentrate the filtrate in vacuo. The crude oil is often pure enough (>95%), but can be purified via silica gel flash chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    
Protocol B: Reduction via Sodium Borohydride (Chemoselective)

Best for: Safety-focused labs, parallel synthesis, or substrates containing other reducible groups.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: NaBH₄ (4.0 - 6.0 eq)

  • Solvent: Methanol (Reagent Grade)

Step-by-Step Methodology
  • Setup: Charge a RBF with the thiazole ester (1.0 eq) and Methanol (0.2 M concentration). Cool to 0°C .[2]

  • Addition: Add solid NaBH₄ (2.0 eq) portion-wise over 10 minutes.

    • Note: Gas evolution (

      
      ) will occur.[1][3] Ensure good ventilation.[3]
      
  • Progression: Allow the reaction to warm to RT. If conversion is incomplete after 2 hours (checked by TLC), add a second portion of NaBH₄ (2.0 - 4.0 eq) and heat to 50°C for 1 hour.

    • Mechanism:[4][5][6][7][8] Methanol acts as a ligand, forming alkoxy-borohydrides (

      
      ) which are more nucleophilic than borohydride alone, enabling ester reduction.
      
  • Quench: Cool to RT. Quench with Saturated

    
     solution (approx. 5 mL/mmol). Stir for 20 minutes to decompose borate complexes.
    
  • Extraction: Remove MeOH in vacuo. Extract the aqueous residue with EtOAc (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Analytical Validation (Self-Validating System)

To ensure the integrity of the product, compare analytical data against the expected values.

ParameterExpected Signal / ValueDiagnostic Significance
¹H NMR (DMSO-d₆)

9.1-9.3 ppm (s, 1H)
C2-H : Confirms the thiazole ring is intact (no ring opening).
¹H NMR (DMSO-d₆)

4.6-4.8 ppm (d/s, 2H)
CH₂-OH : Diagnostic shift for reduction of ester to alcohol.
¹H NMR (DMSO-d₆)

5.2-5.5 ppm (t, 1H)
OH : Hydroxyl proton (exchangeable with

).
¹⁹F NMR

-55 to -65 ppm (s, 3F)
CF₃ : Confirms retention of the trifluoromethyl group (no defluorination).
LC-MS (ESI+)

Mass confirmation.

Process Visualization

Reaction Pathway & Logic Flow

The following diagram illustrates the decision-making process and the chemical pathway, highlighting the critical intermediate handling.

G Start Start: Ethyl 5-(CF3)thiazole-4-carboxylate Decision Select Reducing Agent Start->Decision LAH Protocol A: LiAlH4 (THF, 0°C) Decision->LAH Bulk Scale / Robust NaBH4 Protocol B: NaBH4 (MeOH, 0°C -> 50°C) Decision->NaBH4 Sensitive / Parallel Intermed_LAH Tetrahedral Aluminate Intermediate (Potential C2-Lithiation) LAH->Intermed_LAH Hydride Attack Quench_LAH Fieser Quench (H2O / 15% NaOH) Intermed_LAH->Quench_LAH Hydrolysis Product Product: (5-(CF3)thiazol-4-yl)methanol Quench_LAH->Product Intermed_NaBH4 Methoxy-Borohydride Species NaBH4->Intermed_NaBH4 Ligand Exchange Quench_NaBH4 Acidic Quench (Sat. NH4Cl) Intermed_NaBH4->Quench_NaBH4 Reduction Quench_NaBH4->Product Validation Validation: 1H NMR (C2-H intact), 19F NMR Product->Validation

Caption: Decision matrix and reaction pathways for the reduction of trifluoromethyl-thiazole esters.

Troubleshooting & Safety

Common Failure Modes
  • Ring Opening:

    • Symptom:[4][5] Complex NMR mixture, loss of aromatic signals.

    • Cause: Reaction temperature too high (>RT) during LiAlH₄ addition.

    • Fix: Maintain strict 0°C during addition. Switch to Protocol B.

  • Incomplete Reduction (Aldehyde Stalling):

    • Symptom:[4][5] Aldehyde peak in NMR (

      
       ppm) or two spots on TLC.
      
    • Cause: Insufficient reducing agent or wet solvent (quenching the hydride).

    • Fix: Ensure anhydrous THF; increase LiAlH₄ to 2.0 eq.

  • Defluorination (Rare):

    • Symptom:[4][5] Loss of F-NMR signal or complex splitting.

    • Cause: Dissolving metal reduction conditions (avoid Na/EtOH). Hydride reductions are generally safe for

      
       on aromatics.
      
Safety Data
  • LiAlH₄: Pyrophoric solid. Reacts explosively with water. Class D fire extinguisher required.

  • Thiazoles: Often possess strong, unpleasant odors and potential biological activity. Handle in a fume hood.

References

  • General Reduction of Esters with LiAlH₄

    • Title: Conversion of carboxylic acids to alcohols using LiAlH4[1][5][6][7][8][9]

    • Source: Chemistry LibreTexts[7]

    • URL:[Link]

  • Synthesis of Trifluoromethyl-Thiazole Derivatives

    • Title: Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one[10][11]

    • Source: N
    • URL:[Link]

  • Borohydride Reduction of Esters (Protocol B Basis)

    • Title: Ester to Alcohol - Common Conditions

    • Source: Common Organic Chemistry
    • URL:[Link]

  • Thiazole Chemistry & Properties

    • Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucid
    • Source: MDPI (Molecules)
    • URL:[Link]

Sources

Application Notes and Protocols: Late-Stage Trifluoromethylation Strategies for Thiazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Trifluoromethylated Thiazoles

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups can profoundly enhance the pharmacological profile of lead compounds. The trifluoromethyl (CF₃) group, in particular, is a prized substituent due to its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity by altering electronic properties.[1][2][3] Thiazole rings are prevalent scaffolds in a multitude of FDA-approved drugs, valued for their versatile biological activities and ability to engage in key hydrogen bonding interactions.[4][5][6]

The convergence of these two structural motifs—the CF₃ group and the thiazole ester core—presents a powerful combination for medicinal chemists. "Late-stage" functionalization, the introduction of a key functional group at a late step in a synthetic sequence, is a particularly valuable strategy. It allows for the rapid diversification of complex drug candidates, enabling the exploration of structure-activity relationships (SAR) without the need for lengthy de novo synthesis.[1][2][7]

This guide provides an in-depth analysis of contemporary late-stage trifluoromethylation strategies applicable to complex thiazole esters. We will move beyond mere procedural descriptions to explore the underlying mechanistic principles that govern these transformations, offering researchers the insights needed to select and optimize the ideal method for their specific molecular target.

Part 1: Strategic Selection of a Trifluoromethylation Method

The choice of a trifluoromethylation strategy is not arbitrary; it is dictated by the electronic nature of the thiazole substrate, the steric environment around the target C-H bond, and the tolerance of other functional groups within the molecule. Radical-based methods, particularly those leveraging photoredox catalysis, have emerged as premier strategies for late-stage functionalization due to their typically mild conditions and broad functional group compatibility.[8][9]

Below is a decision-making workflow to guide the selection process.

Decision_Workflow sub Substrate Analysis (Thiazole Ester) q1 Is the target C-H bond on an electron-deficient position (e.g., C2, C4)? sub->q1 q2 Are highly sensitive functional groups present (e.g., unprotected amines, aldehydes)? q1->q2 No/Uncertain method3 Minisci-Type Trifluoromethylation q1->method3 Yes method1 Photoredox-Mediated Radical Trifluoromethylation q2->method1 Yes method2 Transition-Metal Catalyzed Cross-Coupling (Requires pre-functionalization) q2->method2 No

Caption: Decision workflow for selecting a trifluoromethylation strategy.

Part 2: Key Methodologies and Mechanistic Insights

Photoredox-Mediated C-H Trifluoromethylation

Visible-light photoredox catalysis has revolutionized the field of radical chemistry, enabling the generation of trifluoromethyl radicals under exceptionally mild conditions. This approach is often the method of choice for complex substrates due to its superior functional group tolerance.[8][9]

Causality and Mechanistic Principle: The core principle involves a photocatalyst, typically an iridium or ruthenium complex, that becomes a potent single-electron transfer (SET) agent upon excitation with visible light.[9] This excited-state catalyst can reduce a suitable CF₃ precursor, such as trifluoromethanesulfonyl chloride (CF₃SO₂Cl) or a Togni reagent, to generate the trifluoromethyl radical (•CF₃).[8] This highly electrophilic radical then adds to the electron-rich thiazole ring, followed by an oxidation and deprotonation sequence to afford the trifluoromethylated product.

Photoredox_Cycle PC PC(II) PC_excited *[PC(II)] PC->PC_excited Visible Light (hν) PC_reduced PC(I) PC_excited->PC_reduced SET sub Thiazole-H cf3_source CF3-X cf3_radical •CF3 PC_oxidized PC(III) sub_radical [Thiazole-H]•+ sub->sub_radical Oxidation cf3_adduct [Thiazole(H)-CF3]• sub_radical->cf3_adduct + •CF3 product Thiazole-CF3 cf3_source->cf3_radical x_anion X- cf3_source->x_anion e- from *PC h_plus H+

Caption: Simplified photoredox catalytic cycle for trifluoromethylation.

Application Protocol: Photoredox Trifluoromethylation of Ethyl Thiazole-4-carboxylate

This protocol is adapted from methodologies described for the trifluoromethylation of heteroarenes.[8][9]

Materials:

  • Ethyl thiazole-4-carboxylate (Substrate)

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (CF₃ source)

  • [Ru(phen)₃]Cl₂ or [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Photocatalyst)

  • K₂HPO₄ (Base)

  • Acetonitrile (CH₃CN), degassed (Solvent)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add ethyl thiazole-4-carboxylate (1.0 equiv), the photocatalyst (1-2 mol%), and K₂HPO₄ (2.0 equiv).

  • Reagent Addition: Add degassed acetonitrile to dissolve the solids. Add CF₃SO₂Cl (1.5-2.0 equiv) via syringe.

  • Degassing (Critical Step): The reaction mixture must be thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst. This can be achieved by three freeze-pump-thaw cycles or by sparging with an inert gas for 15-20 minutes.

  • Initiation: Place the sealed flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed methods are workhorses in trifluoromethylation chemistry, often involving the use of electrophilic CF₃⁺ reagents like Togni's or Umemoto's reagents.[10] These methods can be highly effective, particularly for substrates that are pre-functionalized (e.g., with boronic acids or halides) or for direct C-H functionalization of certain heterocycles.

Causality and Mechanistic Principle: The mechanism can vary but often involves a Cu(I)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. In a direct C-H functionalization context, a Cu(I) catalyst may react with an electrophilic CF₃ reagent to form a highly reactive Cu(III)-CF₃ intermediate. This species can then undergo concerted metalation-deprotonation (CMD) with the thiazole C-H bond, followed by reductive elimination to furnish the product and regenerate the Cu(I) catalyst.[10] The presence of water can sometimes play a crucial promoting role in these reactions.[11]

Application Protocol: Copper-Catalyzed Trifluoromethylation of Ethyl 2-Bromothiazole-5-carboxylate

This protocol is a representative cross-coupling approach.

Materials:

  • Ethyl 2-bromothiazole-5-carboxylate (Substrate)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

  • Copper(I) iodide (CuI) (Catalyst)

  • Potassium fluoride (KF) (Activator)

  • 1,10-Phenanthroline (Ligand)

  • N,N-Dimethylformamide (DMF), anhydrous (Solvent)

Procedure:

  • Reaction Setup: In an oven-dried vial, combine CuI (10 mol%), KF (2.0 equiv), and 1,10-phenanthroline (12 mol%).

  • Reagent Addition: Add the ethyl 2-bromothiazole-5-carboxylate (1.0 equiv) followed by anhydrous DMF.

  • CF₃ Source: Carefully add TMSCF₃ (1.5 equiv) to the mixture under an inert atmosphere.

  • Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Part 3: Data Summary and Method Comparison

StrategyCF₃ SourceCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Photoredox Catalysis CF₃SO₂Cl, Togni Reagents[8]Ru/Ir PhotocatalystsVisible Light, Room Temp.Excellent functional group tolerance; very mild conditions.Requires rigorous exclusion of oxygen; can be slow.
Copper-Catalyzed Cross-Coupling TMSCF₃, K⁺[CF₃B(OMe)₃]⁻[10]CuI, Cu(OAc)₂80-120 °CHigh yields; well-established methods.Requires pre-functionalized substrate (halide, boronic acid); higher temperatures.
Minisci-Type Radical Reaction CF₃SO₂Na (Langlois' Reagent)[12]AgNO₃ / (NH₄)₂S₂O₈50-80 °C, aq. mediumDirect C-H functionalization; uses inexpensive reagents.Limited to electron-deficient heterocycles; regioselectivity can be an issue.

Conclusion

The late-stage trifluoromethylation of thiazole esters is a dynamic and enabling field for drug discovery. Photoredox catalysis stands out for its mildness and suitability for complex, functional-group-rich molecules.[8][9] Copper-catalyzed cross-coupling remains a robust and high-yielding alternative when pre-functionalized substrates are available.[10] The selection of the optimal strategy requires a careful analysis of the substrate's properties and the desired synthetic outcome. By understanding the mechanistic underpinnings of each method, researchers can effectively harness these powerful tools to accelerate the development of next-generation thiazole-based therapeutics.

References

  • Photoredox catalytic direct trifluoromethylation of thiazoles using... | Download Scientific Diagram - ResearchGate.
  • Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC.
  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET.
  • NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent | Organic Letters . Available at: [Link]

  • Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization - PubMed - NIH . Available at: [Link]

  • Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity | Journal of the American Chemical Society . Available at: [Link]

  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications . Available at: [Link]

  • An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents . Available at: [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC . Available at: [Link]

  • Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation . Available at: [Link]

  • Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing . Available at: [Link]

  • CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates . Available at: [Link]

  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC . Available at: [Link]

  • (PDF) ChemInform Abstract: Late Stage Trifluoromethylthiolation Strategies for Organic Compounds - ResearchGate . Available at: [Link]

  • Practical and innate C–H functionalization of heterocycles - PMC - NIH . Available at: [Link]

  • Late-stage defluorinative functionalization: synthesis of thio-amides and heterocycles from trifluoromethylarenes - Organic Chemistry Frontiers (RSC Publishing) . Available at: [Link]

  • Copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters enabling the synthesis of β-trifluoromethyl N,N-diacyl-β-amino esters - PMC - NIH . Available at: [Link]

  • Progress in copper-catalyzed trifluoromethylation - PMC - NIH . Available at: [Link]

  • Scheme 4. Copper-catalyzed trifluoromethylthiolation of indoles, β-keto... - ResearchGate . Available at: [Link]

  • Aryl Sulfonium Salts for Site-Selective Late-Stage Trifluoromethylation - PubMed . Available at: [Link]

  • Intermolecular Trifluoromethyl-Hydrazination of Alkenes Enabled by Organic Photoredox Catalysis - PubMed . Available at: [Link]

  • Red-light-mediated copper-catalyzed photoredox catalysis promotes regioselectivity switch in the difunctionalization of alkenes - PMC . Available at: [Link]

  • Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]

  • Copper-catalyzed trifluoromethylation of internal olefinic C-H bonds: efficient routes to trifluoromethylated tetrasubstituted olefins and N-heterocycles. | Semantic Scholar . Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI . Available at: [Link]

  • Trifluoromethylated Heterocycles - ResearchGate . Available at: [Link]

  • (PDF) Copper-Catalyzed Trifluoromethylation of Alkenes: Synthesis of Trifluoromethylated Benzoxazines - ResearchGate . Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI . Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC . Available at: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC . Available at: [Link]

Sources

Troubleshooting & Optimization

Stability of trifluoromethyl group under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability of Trifluoromethyl (


) Group Under Basic Hydrolysis Conditions
Ticket ID:  F-CF3-BAS-001
Status:  Open
Support Level:  Tier 3 (Senior Application Scientist)
Executive Summary: The Stability Paradox

Welcome to the Fluorine Chemistry Support Hub. You are likely here because a


 group—usually considered the "Teflon" of organic substituents due to the strength of the C-F bond (

116 kcal/mol)—has unexpectedly reacted or vanished during a basic workup or reaction.

The Core Issue: While the


 group is kinetically stable in standard benzene systems, it becomes labile  under basic conditions if:
  • It is attached to a carbonyl (Haloform-type reaction).[1][2]

  • It is on an electron-deficient heterocycle (e.g., 2- or 4-position of pyridine).

  • It is ortho or para to a strong electron donor (e.g., phenol/aniline) on an aromatic ring (Quinone Methide pathway).

This guide troubleshoots these three failure modes.

Diagnostic Modules (Troubleshooting)
Module A: The "Haloform" Trap (Trifluoromethyl Ketones)

Symptom: You synthesized a trifluoromethyl ketone (TFMK), treated it with NaOH/KOH, and isolated a carboxylic acid or observed loss of the fluorinated fragment.

Technical Explanation: Trifluoromethyl ketones are highly electrophilic. In the presence of aqueous base, they do not undergo simple deprotonation; they undergo a Haloform-type cleavage . The


 anion, while generally unstable, is a good enough leaving group in this context because it rapidly protonates to form fluoroform (

), driving the equilibrium.

Mechanism (The Failure Pathway):

  • Hydroxide attacks the carbonyl carbon.[1]

  • Formation of a tetrahedral anionic intermediate.

  • Collapse of the intermediate expels

    
    .
    
  • Irreversible proton transfer yields the carboxylate and

    
     gas.
    

Prevention Strategy:

  • Avoid Aqueous Bases: Use non-nucleophilic bases (e.g., LiHMDS, NaH, DBU) in aprotic solvents (THF, DCM) if deprotonation is required.

  • Hydrate Awareness: TFMKs readily form stable gem-diols (hydrates) in water. Do not mistake a stable hydrate for a failed reaction; however, prolonged exposure to base will drive the haloform cleavage.

Module B: Heterocyclic Instability (Pyridines & Quinolines)

Symptom: A


 group at the C2 or C4 position of a pyridine/quinoline ring converts to a carboxylic acid (

) or hydroxy group upon heating with base.

Technical Explanation: The nitrogen atom in pyridine renders the C2 and C4 positions electron-deficient (vinylogous to a carbonyl). A


 group at these positions mimics an acid chloride. Hydroxide ions attack the ring carbon (

or addition-elimination), leading to fluoride extrusion.

Key Reference: This phenomenon is well-documented in the hydrolysis of 2-chloro-6-trifluoromethylpyridine to 6-hydroxypicolinic acid derivatives under industrial conditions (150°C, NaOH) [1].

Module C: Electron-Rich Aromatics (The Quinone Methide Route)

Symptom: A


 group ortho or para to a hydroxyl (-OH) or amino (-NH2) group hydrolyzes to a carboxylic acid.

Technical Explanation: This is not a direct nucleophilic attack on the


. The base deprotonates the phenol/aniline, creating a strong electron donor. The electrons "push" into the ring, ejecting a fluoride ion to form a reactive Quinone Methide  intermediate. This intermediate is rapidly quenched by water to eventually form the carboxylic acid.
Visualizing the Failure Pathways

The following diagram illustrates the two primary mechanisms where


 stability fails: the Haloform Cleavage  (Aliphatic) and the Quinone Methide Hydrolysis  (Aromatic).

CF3_Hydrolysis_Pathways cluster_0 Pathway A: Haloform Reaction (TFM Ketones) cluster_1 Pathway B: Quinone Methide (e- Rich Aromatics) TFMK Trifluoromethyl Ketone (R-CO-CF3) Tetra_Int Tetrahedral Intermediate TFMK->Tetra_Int + OH- Carboxylate Carboxylic Acid (R-CO2H) Tetra_Int->Carboxylate Expulsion of CF3- Fluoroform Fluoroform (HCF3) Tetra_Int->Fluoroform Proton Transfer Phenol_CF3 p-Hydroxy- Benzotrifluoride Phenoxide Phenoxide Anion Phenol_CF3->Phenoxide + Base (-H+) QM Difluoro- Quinone Methide Phenoxide->QM - F- (Elimination) Benzoic Benzoic Acid Derivative QM->Benzoic + H2O / - 2HF

Caption: Figure 1. Mechanistic pathways for


 instability. Pathway A shows the cleavage of ketones. Pathway B shows the elimination-addition route for electron-rich aromatics.
Experimental Protocols
Protocol A: Stability Stress Test

Use this protocol to determine if your specific substrate can withstand the intended basic conditions.

  • Preparation: Dissolve 0.1 mmol of substrate in 0.5 mL of THF/Water (1:1).

  • Base Addition: Add 2.0 equivalents of NaOH (1M aqueous solution).

  • Monitoring:

    • T=0: Take an aliquot immediately.

    • T=1h (RT): Stir at room temperature.

    • T=1h (Heat): If stable at RT, heat to 60°C.

  • Analysis: Monitor by

    
     NMR .
    
    • Stable: Signal remains at

      
       -60 to -65 ppm.
      
    • Hydrolysis:[3][4][5][6][7] Appearance of fluoride ion (F-) signal at

      
       -119 ppm (aqueous).
      
    • Haloform: Appearance of

      
       doublet (if sealed) or loss of signal.
      
Protocol B: Controlled Hydrolysis (Synthesis of Carboxylic Acids)

Use this if your goal is to intentionally convert a


 group to a carboxyl group (e.g., on a corrole or pyridine).
  • Solvent System: Use a high-boiling polar solvent (DMSO or

    
    -Amyl alcohol) to achieve temperatures >140°C if the ring is not highly activated. For highly activated systems (like corroles), refluxing aqueous NaOH is sufficient [2].
    
  • Stoichiometry: Use excess base (4–10 equivalents).

  • Reaction: Heat to reflux (100°C) or 150°C in a sealed vessel.

  • Workup: Acidify carefully with HCl to pH 3 to precipitate the carboxylic acid.

Summary Data Table
Substrate ClassRisk Level (Basic Conditions)Mechanism of FailurePrimary Product
Simple Benzotrifluoride Low (Stable)N/ARecovered Starting Material
Trifluoromethyl Ketone Critical (High) Haloform CleavageCarboxylic Acid +

2- or 4-CF3 Pyridine High

/ Addn-Elim
Hydroxypyridine / Acid
p-Hydroxy-Benzotrifluoride Medium/High Quinone MethideHydroxybenzoic Acid
m-Hydroxy-Benzotrifluoride Low (Stable)Cannot form Quinone MethideRecovered Starting Material
References
  • Process for preparing 2-hydroxy-6-trifluoromethylpyridine. European Patent EP0966441B1. (Describes the industrial hydrolysis of pyridine-CF3 groups using NaOH at 150°C).

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angew. Chem. Int. Ed., 2021, 60, 12829–12834.[8] (Demonstrates "surprisingly facile" hydrolysis of CF3 to CO2H in macrocycles).

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. J. Am. Chem. Soc., 2018, 140, 15784–15791. (Discusses the reverse logic: stability and installation of CF3 groups).

  • The Haloform Reaction. Master Organic Chemistry. (Detailed mechanistic breakdown of the haloform cleavage relevant to TFMKs).

Sources

Validation & Comparative

A Positional Isomer Showdown: Unpacking the Biological Activity of 5-CF3 vs. 4-CF3 Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships

Introduction

In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged scaffold," a core structural motif present in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of drug design.[4] When medicinal chemists aim to fine-tune the properties of such a scaffold, the strategic incorporation of a trifluoromethyl (CF3) group is a widely employed and powerful tactic. The CF3 group is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, often leading to improved binding affinity and overall efficacy.[5][6][7]

However, the precise placement of the CF3 group on the thiazole ring is not a trivial matter. The constitutional isomers—substituting the CF3 group at the 4-position versus the 5-position—can lead to vastly different biological outcomes. This guide provides an in-depth, objective comparison of the biological activities of 5-CF3 and 4-CF3 thiazole derivatives. We will dissect the underlying structure-activity relationships (SAR), provide supporting experimental data from the literature, and detail key experimental protocols to empower researchers in their own drug discovery endeavors.

The Synthetic Foundation: Accessing the Isomeric Scaffolds

The biological evaluation of these isomers begins with their chemical synthesis. The most prevalent and versatile method for constructing the thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][4] The specific synthesis of a 4-CF3 or 5-CF3 thiazole derivative hinges on the strategic placement of the trifluoromethyl group on the appropriate precursor.

  • For 4-CF3 Thiazoles: The synthesis typically starts with a trifluoromethyl-containing α-haloketone which then reacts with a thioamide.

  • For 5-CF3 Thiazoles: The strategy often involves a thioamide reacting with an α-halocarbonyl compound where the halogen is adjacent to the CF3 group.

The choice of precursors is the critical determinant for the final position of the CF3 group, dictating the subsequent physicochemical and biological properties of the molecule.

Synthetic_Workflow cluster_4CF3 Synthesis of 4-CF3 Thiazole Derivatives cluster_5CF3 Synthesis of 5-CF3 Thiazole Derivatives A1 α-Halo-Trifluoromethyl Ketone C1 Hantzsch Condensation A1->C1 B1 Thioamide B1->C1 D1 4-CF3 Thiazole Derivative C1->D1 A2 α-Halocarbonyl (Halogen adjacent to CF3) C2 Hantzsch Condensation A2->C2 B2 Thioamide B2->C2 D2 5-CF3 Thiazole Derivative C2->D2 SAR_Comparison cluster_isomers Positional Isomers cluster_properties Molecular Properties & Interactions isomer4 4-CF3 Thiazole electronics Electronic Profile (Dipole, pKa) isomer4->electronics Influences N3 & C5 sterics Steric Hindrance & Conformation isomer4->sterics isomer5 5-CF3 Thiazole isomer5->electronics Influences S1 & C4 isomer5->sterics binding Binding Pocket Interactions electronics->binding sterics->binding Activity Biological Activity binding->Activity

Caption: SAR principles governing the differential activity of CF3-thiazole isomers.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, standardized assays are crucial. Below is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain, a fundamental assay in antimicrobial drug discovery.

Protocol: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a target bacterium.

Materials:

  • Test compounds (5-CF3 and 4-CF3 thiazole derivatives) dissolved in dimethyl sulfoxide (DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Bacterial inoculum standardized to a 0.5 McFarland standard, then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the wells.

  • Positive control antibiotic (e.g., Vancomycin).

  • Negative control (broth only) and vehicle control (broth + DMSO).

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the stock solution to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This leaves columns 11 (vehicle control) and 12 (negative control) without the compound.

  • Inoculation: Prepare the bacterial inoculum as described above. Add 10 µL of the standardized inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Controls:

    • Positive Control: A row dedicated to a standard antibiotic (e.g., Vancomycin) is prepared similarly.

    • Vehicle Control (Column 11): Contains MHB, inoculum, and the highest concentration of DMSO used.

    • Negative/Sterility Control (Column 12): Contains MHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). Compare the test wells to the control wells.

Conclusion and Future Outlook

The strategic placement of a trifluoromethyl group on a thiazole ring is a critical decision in drug design, with the 4- and 5-positions often yielding derivatives with distinct biological profiles. The available literature, while not always providing a direct side-by-side comparison, suggests that the optimal position is target-dependent. For tyrosinase inhibition, a 5-CF3 benzothiazole has shown exceptional potency, whereas promising anticancer and antimicrobial agents have been developed from 4-CF3 thiazole scaffolds (or thiazoles with 4-CF3-phenyl substituents).

These differences are rooted in fundamental principles of structure-activity relationships, where subtle changes in electronics and sterics, dictated by the isomerism, lead to significant variations in target engagement. For researchers and drug development professionals, this underscores the necessity of synthesizing and evaluating both isomers during lead optimization. Future research should focus on systematic, direct comparisons of 4-CF3 and 5-CF3 thiazole derivatives against a broad panel of biological targets to build a more comprehensive understanding and further refine predictive models for rational drug design.

References

  • Kumar, A., et al. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Available at: [Link]

  • Zafar, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

  • Zheng, Y-B., et al. (2021). Structure activity relationships of 5-(trifluoromethyl)benzo[d]thiazole analogs 1a–1p for tyrosinase inhibition. ResearchGate. Available at: [Link]

  • Shapiro, R., & Riordan, J. F. (1995). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. Available at: [Link]

  • Zafar, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

  • Vlase, L., et al. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Guedes, J., et al. (2024). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. PMC. Available at: [Link]

  • Kaur, H., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC. Available at: [Link]

  • N/A. (2023).
  • Al-Warhi, T., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. Available at: [Link]

  • N/A. (N/A). Structure Activity Relationship. ResearchGate. Available at: [Link]

  • Legigan, T., et al. (2018). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. MDPI. Available at: [Link]

  • Al-Masoudi, N., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC. Available at: [Link]

  • Wang, X., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. Available at: [Link]

  • Serbina, M., & Chiriță, C. (2023). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Available at: [Link]

  • N/A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. N/A.
  • N/A. (2020). Thiazole Ring—A Biologically Active Scaffold. PMC. Available at: [Link]

  • Ullah, A., et al. (2023). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. PMC. Available at: [Link]

  • N/A. (2021). Synthesis of Novel Thiazole Derivatives Bearing -Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of. Semantic Scholar. Available at: [Link]

  • Chiriță, C., & Serbina, M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. Available at: [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC. Available at: [Link]

  • N/A. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. PMC. Available at: [Link]

  • N/A. (N/A). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • El-Sayed, N., et al. (2022). Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. PMC. Available at: [Link]

  • N/A. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • N/A. (N/A).
  • N/A. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available at: [Link]

  • Ota, Y., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. PMC. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally related thiazole and trifluoromethyl-containing molecules. This approach ensures a robust safety framework for researchers, scientists, and professionals in drug development.

The core principle of this guide is proactive risk mitigation. The trifluoromethyl group can impart significant biological activity and unique chemical properties, while the thiazole ring is a common moiety in bioactive compounds. This combination necessitates careful handling to minimize exposure and ensure a safe laboratory environment.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards associated with similar chemical structures, which include risks of skin and eye irritation, and potential harm if inhaled or ingested.[1][2][3]

PPE Category Item Standard/Specification Rationale and Expert Insight
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against accidental splashes of the chemical, which, like many thiazole derivatives, may cause serious eye irritation.[2] A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a heightened risk of splashing.[4][5]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides a barrier against incidental contact.[4] Given that similar compounds can cause skin irritation, gloves should be inspected before use and changed immediately if contaminated or torn.[2] For prolonged contact, consider double-gloving.
Body Protection Laboratory CoatLong-sleeved, flame-retardant material recommendedProtects skin and personal clothing from contamination.[4] A flame-retardant coat is an added precaution, although the flammability of this specific compound is not known.
Respiratory Protection Chemical Fume HoodStandard laboratory ventilationAll handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[6]

Diagram 1: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Enter Laboratory don_coat Don Laboratory Coat start->don_coat Step 1 don_goggles Wear Safety Goggles don_coat->don_goggles Step 2 don_gloves Put on Nitrile Gloves don_goggles->don_gloves Step 3 fume_hood Work in Chemical Fume Hood don_gloves->fume_hood Step 4 (Proceed to experiment) remove_gloves Remove and Dispose of Gloves fume_hood->remove_gloves Step 5 (After experiment completion) wash_hands Wash Hands Thoroughly remove_gloves->wash_hands Step 6 end Exit Laboratory wash_hands->end Step 7

Caption: Step-by-step PPE and safety workflow.

Part 2: Operational and Disposal Plans

Safe Handling and Storage Procedures

Adherence to meticulous handling and storage protocols is fundamental to laboratory safety.

Handling:

  • Ventilation is Key: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control to minimize inhalation exposure.[1][5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[4]

  • Aerosol and Dust Prevention: If handling the solid form, take care to minimize the generation of dust. For solutions, avoid procedures that could lead to aerosolization.

Storage:

  • Container Integrity: Store this compound in a tightly closed, properly labeled container.

  • Controlled Environment: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Segregation: Store this chemical separately from foodstuffs and other reactive substances.

Emergency Procedures: A Step-by-Step Response Plan

In the event of an exposure, a swift and correct response is critical.

Exposure Type Immediate Action Follow-Up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2]If irritation persists, seek medical attention.[1]
Inhalation Move the affected individual to fresh air.[1][2]If breathing is difficult, administer oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[1]Seek immediate medical attention.[1]
Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess and Equip: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth). For solid spills, gently cover to avoid raising dust.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[7]

Disposal Plan: A Cradle-to-Grave Responsibility

As a halogenated organic compound, this compound must be disposed of as hazardous chemical waste.[8][9]

  • Waste Collection:

    • Do not dispose of this chemical down the drain.[10]

    • Collect all waste containing this compound (including contaminated consumables like gloves and paper towels) in a designated, properly labeled, and sealed hazardous waste container.[10][11] The container must be compatible with organic chemicals.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[12] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

Diagram 2: Disposal Decision Tree

Disposal_Decision_Tree start Waste Generated (this compound) is_contaminated Is the material (solid, liquid, consumable) contaminated with the compound? start->is_contaminated hazardous_waste Collect in a Labeled Hazardous Waste Container is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as General Laboratory Waste is_contaminated->non_hazardous_waste No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal hazardous_waste->contact_ehs

Caption: Decision-making process for waste segregation.

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Personal protective equipment for handling 2-Chlorothiazole-5-thiol. Benchchem.
  • Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec.
  • Decontamination methods. EBSCO Research Starters.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Fact Sheet A Citizen's Guide to Chemical Dehalogenation. U.S. Environmental Protection Agency.
  • Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals. Benchchem.
  • ETHYL 2-AMINO-4-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLATE. Chemsrc.
  • SAFETY DATA SHEET - 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Ethyl 2-aminothiazole-4-carboxylate. Fisher Scientific.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Handling Laboratory Waste. Tokyo Metropolitan University.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.